REACTION_CXSMILES
|
[NH2:1][C:2](=[O:22])[CH:3]([C:15]1[CH:20]=[CH:19][C:18]([Br:21])=[CH:17][CH:16]=1)[CH2:4][C:5]([O:7]CC1C=CC=CC=1)=[O:6]>C(O)C.C(OCC)(=O)C.[Pt](=O)=O>[NH2:1][C:2](=[O:22])[CH:3]([C:15]1[CH:20]=[CH:19][C:18]([Br:21])=[CH:17][CH:16]=1)[CH2:4][C:5]([OH:7])=[O:6] |f:1.2|
|
Name
|
benzyl 4-amino-3-(4-bromophenyl)-4-oxobutanoate
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
NC(C(CC(=O)OCC1=CC=CC=C1)C1=CC=C(C=C1)Br)=O
|
Name
|
ethanol ethyl acetate
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.C(C)(=O)OCC
|
Name
|
|
Quantity
|
30 mg
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Type
|
CUSTOM
|
Details
|
was stirred under an hydrogen atmosphere for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After replacement of hydrogen with nitrogen the crude reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered through a thin pad of celite
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(C(CC(=O)O)C1=CC=C(C=C1)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 671 mg | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |